Lithium, [diazo(trimethylsilyl)methyl]-
Description
Contextualizing Diazo Compounds and Organolithium Reagents in Synthetic Chemistry
To appreciate the utility of Lithium, [diazo(trimethylsilyl)methyl]-, it is essential to first understand the two classes of compounds from which it derives its properties: diazo compounds and organolithium reagents.
Diazo Compounds: Characterized by the C=N₂ functional group, diazo compounds are renowned for their diverse reactivity. They can act as precursors to highly reactive carbenes through the extrusion of nitrogen gas (N₂), which can then undergo reactions such as cyclopropanation of olefins and C-H bond insertion. Furthermore, diazo compounds are classic 1,3-dipoles, readily participating in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings. Their ability to act as nucleophiles is another key aspect of their chemistry.
Organolithium Reagents: These compounds feature a direct carbon-lithium (C-Li) bond. Due to the significant difference in electronegativity between carbon and lithium, this bond is highly polarized, imparting considerable carbanionic character to the carbon atom. This makes organolithium reagents exceptionally strong bases and potent nucleophiles. researchgate.netacs.orgorgsyn.org They are widely used for deprotonation of weakly acidic protons, nucleophilic addition to carbonyl groups, and for initiating polymerization reactions. researchgate.netorgsyn.org The high reactivity of organolithium reagents makes them indispensable in the formation of new carbon-carbon bonds. orgsyn.org
The combination of these two functionalities in Lithium, [diazo(trimethylsilyl)methyl]- results in a reagent that is a powerful nucleophile while retaining the latent reactivity of the diazo group, offering a unique platform for synthetic innovation.
Historical Development and Significance of Lithium, [diazo(trimethylsilyl)methyl]-
The development of Lithium, [diazo(trimethylsilyl)methyl]- is intrinsically linked to its non-lithiated precursor, (trimethylsilyl)diazomethane. The latter was introduced as a stable and safer, non-explosive substitute for the hazardous and highly toxic diazomethane (B1218177). wikipedia.org Pioneering work by chemists such as Dietmar Seyferth was instrumental in exploring the chemistry of organosilicon compounds, including silylated diazoalkanes. acs.org
The generation of Lithium, [diazo(trimethylsilyl)methyl]- is a straightforward and logical extension of this chemistry. The acidic proton on the carbon atom bearing the diazo and trimethylsilyl (B98337) groups can be readily removed by a strong base. The standard method for its preparation involves the deprotonation of (trimethylsilyl)diazomethane using an alkyllithium reagent, typically n-butyllithium (BuLi), in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures. wikipedia.org
(CH₃)₃SiCHN₂ + BuLi → (CH₃)₃SiCLiN₂ + BuH wikipedia.org
The significance of this lithiated reagent lies in its enhanced nucleophilicity compared to its neutral precursor. While (trimethylsilyl)diazomethane is a moderately reactive nucleophile, the lithiated species is a much more potent carbon nucleophile, capable of reacting with a wider range of electrophiles under milder conditions. This has opened the door to numerous synthetic applications that would be difficult or impossible to achieve with the neutral diazo compound alone.
Overview of Key Reactivity Modes and Synthetic Utility
Lithium, [diazo(trimethylsilyl)methyl]- is a versatile reagent whose reactivity is dominated by its strong nucleophilic character. This allows it to engage with a wide variety of electrophilic partners, leading to the formation of diverse and synthetically valuable products.
One of its primary uses is in homologation reactions , particularly the one-carbon homologation of carbonyl compounds. researchgate.net For instance, it reacts with aldehydes and ketones, which can lead to the formation of acetylenes depending on the substituents. wikipedia.org This reactivity provides a powerful method for extending carbon chains.
The reagent also excels in the synthesis of heterocyclic compounds . As a potent nucleophile, it readily attacks nitriles to afford substituted 1,2,3-triazoles after cyclization. researchgate.net Its reaction with α,β-unsaturated compounds, such as esters, is a cornerstone of its utility, leading to the formation of pyrazoline derivatives through a formal [3+2] cycloaddition pathway. uic.edu This methodology has been applied to the synthesis of complex natural products. uic.edu
Furthermore, the lithiated species can be alkylated with alkyl halides to generate more substituted α-silyldiazo compounds, demonstrating its utility as a building block for more complex diazo reagents. wikipedia.org
(CH₃)₃SiCLiN₂ + RX → (CH₃)₃SiCRN₂ + LiX wikipedia.org
The table below summarizes the principal reaction modes of Lithium, [diazo(trimethylsilyl)methyl]-.
| Reactivity Mode | Electrophile | Product Type | Synthetic Application |
| Nucleophilic Addition | Aldehydes, Ketones | Acetylenes, Homologated Ketones | Carbon chain extension |
| Nucleophilic Addition | Nitriles | 1,2,3-Triazoles | Heterocycle synthesis |
| Conjugate Addition | α,β-Unsaturated Esters | Pyrazolines | Heterocycle synthesis, Natural product synthesis uic.edu |
| Nucleophilic Substitution | Alkyl Halides | Substituted Diazo Compounds | Synthesis of complex diazo reagents wikipedia.org |
The synthetic utility of Lithium, [diazo(trimethylsilyl)methyl]- continues to be explored, with new applications in areas such as tandem reactions and the synthesis of novel heterocyclic systems being actively developed. uic.edu Its predictable reactivity, coupled with the stability of its precursor, ensures its enduring importance in the field of organic synthesis.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
84645-45-4 |
|---|---|
Molecular Formula |
C4H9LiN2Si |
Molecular Weight |
120.2 g/mol |
IUPAC Name |
lithium;diazomethyl(trimethyl)silane |
InChI |
InChI=1S/C4H9N2Si.Li/c1-7(2,3)4-6-5;/h1-3H3;/q-1;+1 |
InChI Key |
VANMFGKYFWMORF-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)[C-]=[N+]=[N-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Lithium, Diazo Trimethylsilyl Methyl
Precursor Synthesis: From Trimethylsilyl (B98337) Chloride to Trimethylsilyldiazomethane (B103560)
The primary precursor for lithium, [diazo(trimethylsilyl)methyl]- is trimethylsilyldiazomethane, a safer and more stable substitute for the hazardous diazomethane (B1218177). orgsyn.orglookchem.com The synthesis of trimethylsilyldiazomethane from trimethylsilyl chloride typically involves the formation of an intermediate Grignard reagent, trimethylsilylmethylmagnesium chloride. This is achieved by reacting chloromethyltrimethylsilane (B1583789) with magnesium turnings in an anhydrous solvent like diethyl ether. guidechem.comnih.gov
The subsequent and crucial step is the diazo-transfer reaction. lookchem.com The prepared Grignard reagent is reacted with a diazo-transfer agent, most commonly diphenyl phosphorazidate (DPPA), to yield trimethylsilyldiazomethane. lookchem.comnih.govwikipedia.org This reaction is carefully controlled at low temperatures to ensure stability and maximize yield. guidechem.com
Alternative synthetic routes for trimethylsilyldiazomethane include:
The trimethylsilylation of diazomethane. orgsyn.org
The alkaline decomposition of N-nitroso-N-(trimethylsilylmethyl)amides. orgsyn.org
A one-step synthesis involving the reaction of trimethylsilyltriflate with diazomethane in the presence of a proton scavenger, which has been reported to yield 74% of the product. tandfonline.com
Optimization of Reaction Conditions for Trimethylsilyldiazomethane Formation
Optimizing the reaction conditions is paramount for achieving high yields and purity of trimethylsilyldiazomethane. Key parameters that are manipulated include temperature, solvent, and the choice of reagents.
Temperature Control: The formation of the Grignard reagent and the subsequent diazo-transfer reaction are highly exothermic. Maintaining a low temperature, typically below 0°C, is crucial throughout the process to prevent unwanted side reactions and decomposition of the product. guidechem.com Cooling baths, such as dry ice/acetone or ice/sodium chloride, are commonly employed. guidechem.com
Solvent System: Anhydrous diethyl ether is a common solvent for this synthesis due to its ability to stabilize the Grignard reagent. orgsyn.orgguidechem.com The solvent must be thoroughly dried, as the presence of water can quench the Grignard reagent and interfere with the reaction. orgsyn.org
Reagent Selection and Addition: The choice of the diazo-transfer agent can influence the reaction's efficiency. While diphenyl phosphorazidate (DPPA) is widely used, other azides have been explored with varying degrees of success. orgsyn.org The dropwise addition of the Grignard reagent to the DPPA solution is a critical step to control the reaction rate and temperature. guidechem.com
A study on the O-methylation of phenols with trimethylsilyldiazomethane optimized the mole excess of the reagent and a base (DIPEA) to maximize the reaction yield. nih.gov While this pertains to a subsequent reaction, it highlights the importance of stoichiometric control in reactions involving this compound.
Purity and Characterization of Precursor Intermediates
The purity of the precursor, trimethylsilyldiazomethane, is essential for the successful synthesis of its lithiated counterpart. Purification is typically achieved through distillation. tandfonline.com The final product is a greenish-yellow liquid. wikipedia.org
Characterization of Trimethylsilyldiazomethane:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the structure of the compound. For instance, in CDCl3, the 1H NMR spectrum shows a singlet at approximately 2.58 ppm for the diazo proton and a singlet at 0.16 ppm for the trimethylsilyl protons. guidechem.com
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern, with a molecular ion peak (m/z) observed at 114. guidechem.com
UV-Vis Spectroscopy: The UV-Vis spectrum in diethyl ether shows characteristic absorption maxima. guidechem.com
Lithiation Strategies for Generating Lithium, [diazo(trimethylsilyl)methyl]-
The generation of lithium, [diazo(trimethylsilyl)methyl]- is achieved through the deprotonation of trimethylsilyldiazomethane. wikipedia.org This process involves the use of a strong organolithium base.
Stoichiometric Lithiation with Organolithium Bases (e.g., n-Butyllithium)
The most common method for the lithiation of trimethylsilyldiazomethane is the stoichiometric reaction with an organolithium base, such as n-butyllithium (n-BuLi). wikipedia.org The reaction is typically carried out in an anhydrous ethereal solvent, like tetrahydrofuran (B95107) (THF), at low temperatures to control the reactivity of the organolithium reagent. orgsyn.org
The reaction proceeds as follows: (CH₃)₃SiCHN₂ + n-BuLi → (CH₃)₃SiCLiN₂ + BuH wikipedia.org
The progress of the lithiation can be monitored by the evolution of butane (B89635) gas. The resulting lithium, [diazo(trimethylsilyl)methyl]- is a versatile nucleophile used in various organic syntheses. wikipedia.org
| Organolithium Base | Typical Solvent | Reaction Temperature |
| n-Butyllithium (n-BuLi) | Tetrahydrofuran (THF) | -78 °C to 0 °C |
| sec-Butyllithium (s-BuLi) | Ethereal Solvents | Low Temperatures |
| tert-Butyllithium (t-BuLi) | Pentane | Low Temperatures |
Alternative Lithiation Agents and Conditions
While n-butyllithium is a widely used lithiation agent, other strong bases can also be employed. The choice of the base can influence the reactivity and selectivity of the subsequent reactions of the lithiated species.
Alternative Organolithium Reagents:
sec-Butyllithium (s-BuLi): A stronger base than n-BuLi, it can be used for less acidic substrates. vapourtec.com
tert-Butyllithium (t-BuLi): An even stronger and more sterically hindered base, often used for specific applications, though its high pyrophoricity requires extreme caution. orgsyn.orgvapourtec.com
Additives to Enhance Reactivity: Additives can be used to modify the reactivity of organolithium reagents. Common additives include:
N,N,N',N'-Tetramethylethylenediamine (TMEDA): This chelating agent can break down the aggregate structure of organolithium reagents, increasing their basicity and reactivity. uniurb.itorgsyn.org
Hexamethylphosphoramide (HMPA): A polar aprotic solvent that can also enhance the reactivity of organolithium reagents. uniurb.it
The development of "LICKOR" reagents, which are alkyllithiums combined with potassium alkoxides, provides highly activated and selective organometallic reagents. uniurb.it
Isolation and Handling of Lithium, [diazo(trimethylsilyl)methyl]-
Lithium, [diazo(trimethylsilyl)methyl]- is a highly reactive and air- and moisture-sensitive compound. Therefore, its isolation and handling require stringent anhydrous and anaerobic techniques. amazonaws.comfishersci.com
Isolation: The product is typically not isolated as a solid but is used in situ as a solution in the reaction solvent. If isolation is necessary, it must be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques. amazonaws.com
Handling:
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere to prevent decomposition by air and moisture. amazonaws.comfishersci.com
Anhydrous Solvents: Solvents and reagents must be rigorously dried before use.
Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant lab coats, safety goggles, and nitrile gloves, is essential. gelest.comuga.edu
Temperature Control: The reagent should be kept at low temperatures to maintain its stability. amazonaws.com
Quenching: Any unreacted organolithium reagent must be carefully quenched. This can be done by the slow addition of a proton source, such as isopropanol (B130326) or a saturated aqueous solution of ammonium (B1175870) chloride, at low temperatures. orgsyn.org
Due to its reactivity, lithium, [diazo(trimethylsilyl)methyl]- is often generated and used immediately in subsequent reactions to avoid decomposition. wikipedia.org
Advanced Purification Techniques (e.g., sublimation, distillation)
The purification of Lithium, [diazo(trimethylsilyl)methyl]- is crucial for its effective use in synthesis, as impurities can significantly impact reaction outcomes. While specific literature detailing the sublimation or distillation of Lithium, [diazo(trimethylsilyl)methyl]- is not extensively available, purification strategies can be inferred from the methodologies applied to its precursor, trimethylsilyldiazomethane, and related lithium-containing compounds.
The precursor, trimethylsilyldiazomethane, can be purified by distillation. This process is typically carried out under reduced pressure to mitigate thermal decomposition. For instance, after synthesis, a hexane (B92381) solution of trimethylsilyldiazomethane can be concentrated by distillation at atmospheric pressure until the vapor temperature reaches 68°C, yielding a solution of the purified product.
In a related context, Lithium bis(trimethylsilyl)amide, another air- and moisture-sensitive lithium compound, can be purified by either sublimation or distillation, suggesting that these techniques are viable for purifying reactive organolithium species. The choice between these methods often depends on the thermal stability and vapor pressure of the compound.
For diazo compounds in general, azeotropic distillation with an immiscible organic solvent like toluene (B28343) at low temperatures can be an effective method for drying, which is a critical aspect of purification for these moisture-sensitive substances. This technique removes water without requiring high temperatures that could lead to decomposition.
Given the reactive and potentially unstable nature of Lithium, [diazo(trimethylsilyl)methyl]-, any purification by distillation or sublimation would necessitate high vacuum and carefully controlled temperatures to prevent degradation. The collection of the purified material would also need to be conducted under an inert atmosphere.
Considerations for Air-Sensitive and Moisture-Sensitive Reagents
The handling of Lithium, [diazo(trimethylsilyl)methyl]-, a highly reactive organolithium reagent, demands rigorous exclusion of atmospheric air and moisture to prevent its rapid decomposition and ensure safety. libretexts.org Proper techniques and a controlled environment are paramount for the successful use of this compound in synthesis.
Inert Atmosphere Operations: All manipulations involving Lithium, [diazo(trimethylsilyl)methyl]- must be performed under an inert atmosphere, such as dry argon or nitrogen. nih.gov This is typically achieved using either a glovebox or a Schlenk line. A glovebox provides a sealed environment with a continuously purified inert atmosphere, ideal for handling solid or liquid reagents. jove.com A Schlenk line allows for the manipulation of reagents in glassware that can be evacuated and backfilled with an inert gas. nih.gov
Glassware and Solvent Preparation: All glassware must be scrupulously dried before use to remove any adsorbed moisture. ucsb.edu This is commonly accomplished by oven-drying at high temperatures (e.g., 120°C or higher) for several hours and then cooling under a stream of inert gas or in a desiccator. jk-sci.com Solvents used in reactions with Lithium, [diazo(trimethylsilyl)methyl]- must be anhydrous. jk-sci.com Anhydrous solvents are typically obtained by distillation from appropriate drying agents or by passing them through a solvent purification system. nih.gov
Reagent Transfer Techniques: The transfer of Lithium, [diazo(trimethylsilyl)methyl]-, which is often supplied as a solution, must be carried out using air-tight techniques. Syringes with long needles or cannulas (double-tipped needles) are employed for this purpose. jk-sci.comucr.edu Before drawing the reagent, the syringe should be purged with an inert gas. When transferring, a positive pressure of inert gas is maintained in the reagent bottle to prevent air from entering as the liquid is withdrawn. ucsb.edu The receiving reaction vessel should also be under a positive pressure of inert gas. nih.gov
Personal Protective Equipment (PPE): Due to the pyrophoric nature of many organolithium reagents, appropriate personal protective equipment is essential. This includes a flame-resistant lab coat, safety glasses or goggles, and appropriate gloves. jk-sci.comucr.edu For handling larger quantities, a face shield may also be necessary. jk-sci.com It is crucial to work in a well-ventilated fume hood and to have a Class D fire extinguisher readily available. jove.com
Storage: Lithium, [diazo(trimethylsilyl)methyl]- should be stored in a cool, dry place under an inert atmosphere. ucsb.edu Commercially available reagents are often packaged in bottles with a Sure/Seal™ cap, which has a septum that allows for the removal of the reagent via syringe while maintaining an inert atmosphere. To ensure the longevity of the reagent, it is advisable to replace the plastic cap after each use and for long-term storage. ucr.edu
Interactive Data Table: Key Handling Parameters for Air-Sensitive Reagents
| Parameter | Recommended Procedure | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents decomposition by oxygen and moisture. |
| Glassware | Oven-dried (>120°C for several hours) and cooled under inert gas. | Removes adsorbed water from glass surfaces. |
| Solvents | Anhydrous grade, often freshly distilled or from a purification system. | Water reacts violently with and decomposes organolithium reagents. |
| Transfer | Air-tight syringe or cannula techniques. | Avoids exposure of the reagent to the atmosphere during transfer. |
| PPE | Flame-resistant lab coat, safety glasses/goggles, appropriate gloves. | Protects the user from potential fires and chemical splashes. |
| Storage | Cool, dry, under inert atmosphere. | Maintains the stability and reactivity of the reagent over time. |
Mechanistic and Theoretical Investigations of Lithium, Diazo Trimethylsilyl Methyl Reactivity
Understanding Carbene Generation from the Diazo Group
The diazo group in lithium, [diazo(trimethylsilyl)methyl]- serves as a precursor to a trimethylsilylcarbene intermediate through the extrusion of nitrogen gas. rsc.org This carbene generation is a key step in many of its synthetic applications, including cyclopropanation and C-H insertion reactions. rsc.orgresearchgate.net The formation and subsequent reactions of this carbene are influenced by various factors, including the reaction conditions and the nature of the substituents.
Unimolecular and Bimolecular Decomposition Pathways
The decomposition of diazo compounds to generate carbenes can, in principle, proceed through either unimolecular or bimolecular pathways. Unimolecular decomposition is often initiated by thermal or photochemical means, leading to the direct extrusion of nitrogen and formation of the carbene. researchgate.netnih.gov In the context of lithium, [diazo(trimethylsilyl)methyl]-, the presence of the lithium cation can influence the stability and decomposition pathway of the diazo group. Theoretical studies suggest that the interaction between the lithium and the diazo functionality can lower the activation energy for nitrogen loss.
Bimolecular pathways may involve the reaction of the diazo compound with another molecule, such as an olefin or a catalyst, which facilitates the nitrogen extrusion. For instance, transition metal catalysts are commonly employed to form metal-carbene intermediates from diazo compounds. nih.gov While less common for the direct decomposition of the lithium salt itself, interactions with substrates or other reagents in the reaction mixture could potentially lead to bimolecular decomposition mechanisms.
Kinetic Studies of Nitrogen Extrusion
Kinetic studies provide valuable insights into the rate-determining steps and the factors that influence the speed of carbene generation. The rate of nitrogen extrusion from lithium, [diazo(trimethylsilyl)methyl]- is dependent on temperature, solvent, and the presence of any catalytic species. While specific kinetic data for the unimolecular decomposition of this particular lithium salt is not extensively detailed in the provided search results, analogous systems show that the activation barrier for nitrogen loss is a critical parameter. nih.gov The electronic nature of the substituents on the diazo carbon can significantly impact this barrier.
Role of Substituents on Carbene Stability and Reactivity
The trimethylsilyl (B98337) group plays a crucial role in influencing the stability and reactivity of the carbene generated from lithium, [diazo(trimethylsilyl)methyl]-. Silicon, being more electropositive than carbon, can stabilize an adjacent carbene center through hyperconjugation and σ-donation. This stabilization can influence the carbene's selectivity in subsequent reactions.
The reactivity of the generated trimethylsilylcarbene is diverse. It can undergo insertion into Si-H and C-H bonds, as well as react with alkenes to form cyclopropanes. rsc.org The electronic and steric properties of substituents on both the carbene and the substrate dictate the outcome of these reactions. For example, electron-donating groups on an alkene would enhance its reactivity towards the electrophilic carbene.
| Reaction Type | Substrate | Product |
| Insertion | Trimethylsilane | 2,2,4,4-tetramethyl-2,4-disilapentane |
| Insertion | Hexamethyldisiloxane | 2,2,4,4,7,7-hexamethyl-3-oxa-2,4,7-trisilaoctane |
| Cyclopropanation | trans-But-2-ene | trans-1,2-dimethyl-3-trimethylsilylcyclopropane |
| Cyclopropanation | Ethylene | Trimethylsilylcyclopropane |
Nucleophilic Characteristics of the α-Lithiated Carbon Center
The carbon atom bearing both the lithium and the diazo(trimethylsilyl)methyl group exhibits significant nucleophilic character. This nucleophilicity allows the reagent to participate in a range of addition and substitution reactions, complementing its carbene-based reactivity.
Computational Analysis of Charge Distribution and Orbital Interactions
Computational studies, such as Density Functional Theory (DFT) calculations, are instrumental in understanding the electronic structure of lithium, [diazo(trimethylsilyl)methyl]-. These analyses reveal a significant localization of negative charge on the α-carbon, consistent with its nucleophilic nature. The highest occupied molecular orbital (HOMO) is typically centered on this carbon, indicating its propensity to attack electrophilic centers.
Orbital interaction analysis further elucidates the nucleophilic behavior. The interaction between the HOMO of the α-lithiated carbon and the lowest unoccupied molecular orbital (LUMO) of an electrophile governs the initial stages of nucleophilic attack. academie-sciences.fr The energy gap between these frontier orbitals and their spatial overlap are key determinants of the reaction's feasibility and rate. academie-sciences.fr
Factors Influencing Nucleophilic Addition and Substitution
Several factors influence the efficacy of nucleophilic addition and substitution reactions involving lithium, [diazo(trimethylsilyl)methyl]-. These include the nature of the electrophile, the solvent, and the presence of coordinating ligands.
Electrophile: The reactivity of the electrophile is paramount. Carbonyl compounds, such as aldehydes and ketones, are common substrates, leading to the formation of alkynes after rearrangement of the initial adduct. jst.go.jp The steric and electronic properties of the electrophile will affect the reaction rate and, in some cases, the stereochemical outcome. libretexts.org
Solvent: The choice of solvent can significantly impact the aggregation state and reactivity of the organolithium reagent. Coordinating solvents like tetrahydrofuran (B95107) (THF) can break down larger aggregates into more reactive monomers or dimers. mdpi.com
Ligands: The addition of ligands, such as tetramethylethylenediamine (TMEDA), can further deaggregate the organolithium species, enhancing its nucleophilicity. mdpi.com
The interplay of these factors determines whether the reaction proceeds via a nucleophilic pathway or if carbene generation and its subsequent reactions dominate.
Interplay Between Organolithium and Diazo Functionalities
The simultaneous presence of a nucleophilic organolithium center and an electrophilic diazo group within the same molecule gives rise to a rich and complex chemical behavior. The reactivity of Lithium, [diazo(trimethylsilyl)methyl]- cannot be simply understood as the sum of its constituent parts; rather, it is the intricate dialogue between these two functionalities that dictates its synthetic utility.
Synergistic Effects in Reaction Pathways
The close proximity of the lithium atom and the diazo group leads to synergistic effects that open up unique reaction pathways. Theoretical studies and experimental observations suggest that the lithium cation can coordinate to the nitrogen atoms of the diazo group, influencing its electronic structure and reactivity. This intramolecular coordination can pre-organize the molecule for subsequent reactions, leading to enhanced reactivity and selectivity.
In cycloaddition reactions, for instance, the organolithium moiety can act as an internal Lewis acid, activating the diazo group towards nucleophilic attack. This "built-in" activation circumvents the need for external catalysts and can lead to milder reaction conditions and altered product distributions compared to its non-lithiated counterpart, trimethylsilyldiazomethane (B103560). Computational studies on related systems have shown that the lithiated species can exhibit different reaction mechanisms, sometimes favoring pathways that are inaccessible to the neutral diazo compound.
The versatility of the lithiated compound is evident in its reactions with various electrophiles. For example, its reaction with aldehydes and ketones can lead to the formation of acetylenes, a transformation that highlights the dual role of the reagent. nih.gov The organolithium center initiates the reaction by adding to the carbonyl group, while the diazo functionality facilitates the subsequent elimination and rearrangement steps.
Electronic and Steric Influences on Reactivity
The reactivity of Lithium, [diazo(trimethylsilyl)methyl]- is finely tuned by a combination of electronic and steric factors. The trimethylsilyl (TMS) group plays a crucial role in stabilizing the adjacent carbanion, thereby moderating the nucleophilicity of the organolithium center. This stabilization is a key factor in the compound's manageable reactivity and storage stability compared to simpler alkyllithium reagents.
Electronic Influences:
The electronic nature of the substituents on the silicon atom and any external ligands coordinating to the lithium atom can significantly impact the charge distribution within the molecule. Electron-donating groups would be expected to increase the nucleophilicity of the carbanion, while electron-withdrawing groups would decrease it. The nature of the solvent also plays a critical role, as coordinating solvents can solvate the lithium cation, influencing the aggregation state and the ion pair structure, which in turn affects reactivity.
| Factor | Influence on Reactivity |
| Trimethylsilyl Group | Stabilizes the adjacent carbanion, moderates nucleophilicity. |
| Solvent Coordination | Affects aggregation state and ion pair structure, influencing nucleophilicity. |
| Substituents on Silicon | Electron-donating groups increase nucleophilicity; electron-withdrawing groups decrease it. |
Steric Influences:
The bulky trimethylsilyl group exerts a significant steric influence on the approach of electrophiles. This steric hindrance can dictate the regioselectivity and stereoselectivity of reactions. In reactions with sterically demanding electrophiles, the TMS group can shield one face of the molecule, directing the incoming reactant to the less hindered side. This steric control is a valuable tool in asymmetric synthesis.
| Factor | Influence on Reactivity |
| Trimethylsilyl Group | Exerts steric hindrance, influencing regioselectivity and stereoselectivity. |
| Aggregation State | Monomeric species are generally more reactive than dimeric or higher aggregates. |
| Coordinating Ligands (e.g., TMEDA) | Can break up aggregates, leading to increased reactivity. |
Diverse Applications of Lithium, Diazo Trimethylsilyl Methyl in Organic Synthesis
Construction of Carbon-Carbon Bonds via Carbene Intermediates
Lithium, [diazo(trimethylsilyl)methyl]-, often referred to as lithiotrimethylsilyldiazomethane, is a versatile reagent in organic synthesis, primarily serving as a precursor to carbene and carbenoid intermediates. These highly reactive species are pivotal for the construction of carbon-carbon bonds, enabling a variety of transformations. The reagent is generated by the deprotonation of trimethylsilyldiazomethane (B103560), a stable and safer alternative to the hazardous diazomethane (B1218177). jst.go.jpnrochemistry.com Its utility stems from its ability to engage in reactions such as cyclopropanations, insertions into single bonds, and reactions with carbonyl compounds to generate alkylidenecarbenes.
Cyclopropanation Reactions with Olefins
The generation of a carbene intermediate from Lithium, [diazo(trimethylsilyl)methyl]- or its parent compound allows for the synthesis of cyclopropane (B1198618) rings through reactions with olefins. A notable application is the palladium-catalyzed cyclopropanation of 2-substituted 1,1-diborylalkenes with (trimethylsilyl)diazomethane. acs.orgnih.gov This method provides direct access to polyfunctionalized gem-bis(boryl)cyclopropanes. The reaction proceeds via a carbene insertion sequence that controls the relative stereoselectivity, yielding an exclusive anti conformation between the vicinal R and SiMe₃ substituents on the newly formed cyclopropane ring. nih.gov This stereochemical outcome is a key feature of the transformation. The reaction is tolerant to a range of substituents on the alkene starting material. nih.gov
| Alkene Substrate (R group) | Product | Stereoselectivity | Reference |
|---|---|---|---|
| Benzyl | anti-1,1-bis(pinacolato)boryl-2-benzyl-2-(trimethylsilyl)cyclopropane | Exclusive anti conformation | nih.gov |
| 4-Methylphenyl | anti-1,1-bis(pinacolato)boryl-2-(4-methylphenyl)-2-(trimethylsilyl)cyclopropane | Exclusive anti conformation | acs.org |
| 4-Methoxyphenyl | anti-1,1-bis(pinacolato)boryl-2-(4-methoxyphenyl)-2-(trimethylsilyl)cyclopropane | Exclusive anti conformation | acs.org |
| n-Hexyl | anti-1,1-bis(pinacolato)boryl-2-n-hexyl-2-(trimethylsilyl)cyclopropane | Exclusive anti conformation | acs.org |
Insertion Reactions into X-H Bonds (X = C, O, N)
Carbene intermediates generated from Lithium, [diazo(trimethylsilyl)methyl]- can undergo insertion reactions into various X-H bonds, with C-H insertion being a particularly powerful tool for forming five-membered rings. udel.edu The intramolecular C-H insertion of an alkylidene carbene provides a general method for converting acyclic ternary stereogenic centers into cyclic quaternary centers with a defined absolute configuration. udel.edu The regioselectivity of this insertion is influenced by a combination of electronic, conformational, steric, and stereoelectronic effects. acs.org Studies have shown that electronic effects often play a more significant role than steric hindrance in determining the site of insertion. acs.org C-H bonds in conformationally rigid cyclic systems are generally less reactive towards carbene insertion compared to those in acyclic systems. acs.org Similar reaction pathways involving intramolecular insertion into N-H bonds to form heterocycles like 2-pyrrolines have also been reported. researchgate.net
Alkylidenecarbene Generation from Carbonyl Compound Reactions
A significant application of Lithium, [diazo(trimethylsilyl)methyl]- is its reaction with carbonyl compounds, such as aldehydes and ketones, to generate alkylidenecarbenes. jst.go.jp This process leads to different products depending on the structure of the carbonyl substrate. When the lithium salt reacts with alkyl aryl ketones and aldehydes, the intermediate alkylidenecarbenes typically rearrange to furnish the corresponding homologous alkynes. jst.go.jp In contrast, for aliphatic ketones that possess accessible γ,δ C-H bonds, the generated alkylidenecarbene often undergoes a facile intramolecular 1,5-C-H insertion, which is a key step in the stereospecific construction of functionalized cyclopentene (B43876) rings. udel.edu This divergence in reactivity highlights the synthetic versatility of the reagent in transforming carbonyl compounds.
| Carbonyl Substrate Type | Intermediate | Primary Product Type | Reference |
|---|---|---|---|
| Alkyl Aryl Ketones | Alkylidenecarbene | Homologous Alkyne | jst.go.jp |
| Aldehydes | Alkylidenecarbene | Homologous Alkyne | jst.go.jp |
| Aliphatic Ketones (with γ,δ C-H bonds) | Alkylidenecarbene | Cyclopentene (via C-H insertion) | udel.edu |
| Aliphatic Ketones (trapped with amine) | Alkylidenecarbene | Enamine (convertible to homologous aldehyde) | jst.go.jp |
Stereoselective and Enantioselective Approaches in Carbene Chemistry
Achieving stereocontrol in carbene-mediated reactions is a central goal in modern organic synthesis. The use of Lithium, [diazo(trimethylsilyl)methyl]- and its derivatives has been successful in stereoselective transformations. As noted previously, the palladium-catalyzed cyclopropanation of 2-substituted 1,1-diborylalkenes proceeds with high diastereoselectivity, providing exclusively the anti configured product. acs.orgnih.gov
Furthermore, this methodology has been extended to enantioselective synthesis. By employing a chiral boryl group on the alkene substrate, such as the (+)-pinanediolboryl (Bpai) moiety, the cyclopropanation reaction can be rendered enantioselective. nih.gov This substrate-controlled approach has been shown to produce the desired cyclopropane products with a high enantiomeric ratio (≤10:90). nih.gov The subsequent oxidation of these chiral, polyfunctionalized cyclopropanes provides access to valuable cyclopropyl (B3062369) alcohols with controlled stereochemistry. acs.org
Homologation and Chain Extension Reactions
Homologation reactions, which involve the extension of a carbon chain by a single methylene (B1212753) (-CH₂-) unit, are fundamental transformations in organic synthesis. Lithium, [diazo(trimethylsilyl)methyl]- and its parent compound are key reagents in this area, particularly in the context of the Arndt-Eistert reaction, providing a modern solution to a classic synthetic challenge.
Arndt-Eistert Type Homologations
The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids. chem-station.com The classic procedure involves the reaction of an activated carboxylic acid with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement to produce a ketene (B1206846). organic-chemistry.orgwikipedia.org This ketene is subsequently trapped by a nucleophile (e.g., water, alcohol, or amine) to yield the homologated carboxylic acid, ester, or amide, respectively. nrochemistry.com
Due to the highly toxic and explosive nature of diazomethane, (trimethylsilyl)diazomethane has emerged as a stable, safe, and effective substitute for this transformation. jst.go.jpchem-station.com The reaction proceeds by first activating the carboxylic acid, typically as a mixed anhydride (B1165640) (using ethyl chloroformate) or an acid chloride. nrochemistry.comorganic-chemistry.org This activated species then reacts with (trimethylsilyl)diazomethane to form the key α-diazoketone intermediate in high yield. organic-chemistry.orglookchem.com The subsequent Wolff rearrangement of the diazoketone, which can be induced thermally or with a metal catalyst, leads to the desired chain-extended product. organic-chemistry.orgresearchgate.net This approach has been successfully applied to a variety of substrates, including protected amino acids. organic-chemistry.org
| Starting Carboxylic Acid | Activating Agent | Intermediate Diazoketone Yield (%) | Final Homologated Ester | Reference |
|---|---|---|---|---|
| Hydrocinnamic acid | Ethyl chloroformate | 85 | Methyl 3-phenylpropanoate | organic-chemistry.org |
| Benzoic acid | Ethyl chloroformate | 87 | Methyl phenylacetate | organic-chemistry.org |
| Boc-L-Phenylalanine | Ethyl chloroformate | 83 | Methyl N-Boc-β-homophenylalaninate | organic-chemistry.org |
| Cyclohexanecarboxylic acid | Ethyl chloroformate | 84 | Methyl cyclohexylacetate | organic-chemistry.org |
Transformations of Carboxylic Acids to Esters
The lithiated form of trimethylsilyldiazomethane, lithium, [diazo(trimethylsilyl)methyl]-, serves as a versatile reagent in organic synthesis, particularly in the transformation of carboxylic acids to their corresponding esters. This process is of significant interest due to its efficiency and applicability under mild conditions. The reaction mechanism is analogous to that of diazomethane, involving an initial proton transfer from the carboxylic acid to the diazo compound. researchgate.netyoutube.com This generates a diazonium ion and a carboxylate. researchgate.net The subsequent step involves the methylation of the carboxylate, which results in the formation of the methyl ester and nitrogen gas as the sole byproduct. researchgate.netyoutube.com
While trimethylsilyldiazomethane itself is often used for the methylation of carboxylic acids, its lithium salt provides a highly reactive variant for these transformations. wikipedia.orgnih.gov The use of trimethylsilyldiazomethane, often in the presence of methanol, is a well-established method for converting carboxylic acids into their methyl esters. wikipedia.orgtcichemicals.com This method is considered a safer alternative to the hazardous and explosive diazomethane gas. wikipedia.orgorgsyn.org However, in the absence of an alcohol like methanol, the reaction can lead to the formation of trimethylsilylmethyl esters as byproducts. wikipedia.org
The efficiency of this esterification method has been demonstrated with a variety of naturally occurring carboxylic acids, showcasing its broad functional group tolerance.
Table 1: Methylation of Various Carboxylic Acids
| Carboxylic Acid | Product | Yield (%) |
|---|---|---|
| 1-Naphthoic acid | Methyl 1-naphthoate | >95 |
| Boc-D-Ser(Bzl)-OH | O-Bn-N-Boc-D-Ser-OMe | 100 |
| Chrysanthemic acid | Methyl chrysanthemate | 95 |
| Cinnamic acid | Methyl cinnamate | 86 |
| Coumaric acid | Methyl coumarate | 71 |
| Ferulic acid | Methyl ferulate | 96 |
Data sourced from multiple studies demonstrating the utility of diazomethane surrogates and related reagents in esterification reactions. tcichemicals.comresearchgate.netunirioja.es
Synthesis of Silicon-Containing Compounds
Lithium, [diazo(trimethylsilyl)methyl]- and its parent compound are instrumental in the synthesis of various silicon-containing molecules. The trimethylsilyl (B98337) (TMS) group is a key functional group in organic chemistry, characterized by its chemical inertness and significant molecular volume. wikipedia.org
Retention of the Trimethylsilyl Group in Products
The trimethylsilyl group's stability and steric bulk often lead to its retention in the final products of a reaction. wikipedia.org This characteristic is advantageous when the presence of the silyl (B83357) group is desired for its physical or chemical properties. For instance, in cycloaddition reactions, the bulky trimethylsilyl group can influence the stereoselectivity of the reaction. mdpi.com The orientation of the TMS group in the transition state can direct the approach of the reactants to minimize steric hindrance, thereby favoring the formation of a specific stereoisomer. mdpi.com
Furthermore, the TMS group can act as a temporary protecting group for alcohols, phenols, and carboxylic acids. wikipedia.org The resulting trimethylsiloxy groups are stable to a range of reaction conditions, allowing for chemical modifications on other parts of the molecule without affecting the protected functional group. wikipedia.org
Desilylation Strategies for Further Transformations
In many synthetic applications, the trimethylsilyl group is employed as a transient protecting group that is later removed to unveil the original functional group. A variety of desilylation methods are available, offering flexibility in synthetic design. researchgate.net These strategies are crucial for the synthesis of complex organic molecules where the sequential protection and deprotection of functional groups are necessary. researchgate.net
Generation of Unique Building Blocks for Complex Molecular Architectures
The reactivity of lithium, [diazo(trimethylsilyl)methyl]- allows for the creation of unique and complex molecular scaffolds that are valuable in the synthesis of natural products and advanced materials.
Application in Natural Product Total Synthesis
The total synthesis of complex natural products often requires the development of novel synthetic methodologies to construct intricate molecular architectures. nih.gov Lithium, [diazo(trimethylsilyl)methyl]- has been utilized in such endeavors. For example, it has been employed in a formal [3+2] cycloaddition reaction with α,β-unsaturated esters. uic.edu The resulting Δ2-pyrazolines can undergo protonolytic ring-opening to afford α-tert-alkylamino carboxylic ester functionalities. uic.edu This methodology was a key step in the synthesis of the amathaspiramide family of natural products. uic.edu
Precursor for Advanced Polymer Monomers and Functional Materials
The unique reactivity of organolithium and organosilicon compounds makes them valuable precursors for the synthesis of advanced polymer monomers and functional materials. Monomeric (trimethylsilyl)methyl lithium complexes have been synthesized and characterized, providing insights into their structure and reactivity. bham.ac.ukrsc.org These highly reactive monomers can serve as building blocks for the synthesis of specialized polymers.
The incorporation of silicon-containing moieties into polymer backbones can impart desirable properties such as thermal stability and controlled degradability. For instance, polymers containing silylacetal units can be designed to degrade under specific, mild conditions through desilylation, which triggers the cleavage of the polymer chain. researchgate.net This approach is promising for the development of functional materials with controlled lifecycles.
Access to Biologically Relevant Scaffolds as Synthetic Precursors
Lithium, [diazo(trimethylsilyl)methyl]- has emerged as a versatile and highly effective reagent in organic synthesis for the construction of a variety of biologically relevant heterocyclic scaffolds. Its utility lies in its ability to participate in formal [3+2] cycloaddition reactions and other annulation strategies, providing access to key structures that are foundational to many pharmaceuticals and biologically active natural products. This section will detail the application of this lithium salt in the synthesis of important nitrogen-containing heterocycles, namely pyrazoles and 1,2,3-triazoles, which are significant precursors for more complex molecular architectures.
The reaction of lithium, [diazo(trimethylsilyl)methyl]- with various unsaturated systems serves as a powerful tool for the creation of five-membered rings. These reactions are often characterized by high regioselectivity and good to excellent yields, making them attractive for synthetic campaigns.
Synthesis of Substituted Pyrazoles
Substituted pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in a wide array of therapeutic agents. Lithium, [diazo(trimethylsilyl)methyl]- provides a direct route to these important scaffolds through its reaction with β-amino-α,β-unsaturated ketones.
The reaction proceeds via a Michael addition of the lithium salt to the unsaturated ketone, followed by an intramolecular cyclization and elimination of the amino group to afford the aromatic pyrazole (B372694) ring. This method allows for the synthesis of 3- (or 5)-acylpyrazoles, which are valuable intermediates for further functionalization. The trimethylsilyl group in the resulting pyrazole can be readily removed or utilized in subsequent cross-coupling reactions, further enhancing the synthetic utility of this approach.
Detailed research findings have demonstrated the efficacy of this method with a range of substrates. The reaction conditions are generally mild, typically involving the treatment of the β-amino-α,β-unsaturated ketone with lithium, [diazo(trimethylsilyl)methyl]- in an ethereal solvent at low temperatures. The yields of the resulting pyrazoles are often high, as illustrated in the table below.
| β-Amino-α,β-unsaturated Ketone | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| 4-Morpholino-3-penten-2-one | Ether, 0 °C, 3 h | 3-Acetyl-4-methyl-5-trimethylsilylpyrazole | 56 |
| (E)-4-(Piperidin-1-yl)pent-3-en-2-one | Ether, 0 °C, 3 h | 3-Acetyl-4-methyl-5-trimethylsilylpyrazole | 62 |
| (E)-3-Morpholino-1-phenylprop-2-en-1-one | Ether, 0 °C, 3 h | 3-Benzoyl-5-trimethylsilylpyrazole | 85 |
| (E)-3-(Piperidin-1-yl)-1-phenylprop-2-en-1-one | Ether, 0 °C, 3 h | 3-Benzoyl-5-trimethylsilylpyrazole | 88 |
Synthesis of 1,2,3-Triazoles
The 1,2,3-triazole moiety is another critical scaffold in medicinal chemistry and materials science. Lithium, [diazo(trimethylsilyl)methyl]- offers a straightforward and efficient synthesis of 4-substituted 5-trimethylsilyl-1,2,3-triazoles from a variety of nitriles. jst.go.jpclockss.org This reaction provides a powerful alternative to the more traditional azide-alkyne cycloadditions.
The synthesis involves the nucleophilic attack of the lithium salt on the carbon atom of the nitrile group, followed by cyclization to form the triazole ring. The reaction is applicable to a wide range of aromatic, heteroaromatic, and aliphatic nitriles, consistently affording the corresponding 1,2,3-triazoles in excellent yields. jst.go.jpclockss.org The presence of the trimethylsilyl group on the resulting triazole allows for further synthetic manipulations.
The reaction conditions are typically mild, and the yields are consistently high, highlighting the robustness of this synthetic method. The table below summarizes the results from the reaction of lithium, [diazo(trimethylsilyl)methyl]- with various nitriles. clockss.org
| Nitrile | Reaction Conditions | Product | Yield (%) |
|---|---|---|---|
| Benzonitrile | Ether, 0 °C to rt, 18 h | 4-Phenyl-5-trimethylsilyl-1,2,3-triazole | 93 |
| p-Tolunitrile | Ether, 0 °C to rt, 18 h | 4-(p-Tolyl)-5-trimethylsilyl-1,2,3-triazole | 95 |
| p-Anisonitrile | Ether, 0 °C to rt, 18 h | 4-(p-Methoxyphenyl)-5-trimethylsilyl-1,2,3-triazole | 96 |
| p-Chlorobenzonitrile | Ether, 0 °C to rt, 18 h | 4-(p-Chlorophenyl)-5-trimethylsilyl-1,2,3-triazole | 94 |
| 1-Naphthonitrile | Ether, 0 °C to rt, 18 h | 4-(1-Naphthyl)-5-trimethylsilyl-1,2,3-triazole | 92 |
| Cinnamonitrile | Ether, 0 °C to rt, 18 h | 4-Styryl-5-trimethylsilyl-1,2,3-triazole | 89 |
| Cyclohexanecarbonitrile | Ether, 0 °C to rt, 18 h | 4-Cyclohexyl-5-trimethylsilyl-1,2,3-triazole | 85 |
| Pivalonitrile | Ether, 0 °C to rt, 18 h | 4-tert-Butyl-5-trimethylsilyl-1,2,3-triazole | 88 |
Future Prospects and Emerging Research Areas for Lithium, Diazo Trimethylsilyl Methyl
Development of Catalytic Protocols Utilizing Lithium, [diazo(trimethylsilyl)methyl]-
The development of catalytic, and particularly enantioselective, transformations involving lithium, [diazo(trimethylsilyl)methyl]- represents a significant frontier. While the reagent itself is stoichiometric, its application in catalytic cycles, especially in asymmetric synthesis, is an area of growing interest. The goal is to generate chiral molecules with high efficiency and selectivity, which is a constant pursuit in modern organic synthesis and medicinal chemistry. nih.gov
Current research directions include the design of chiral ligands and metal complexes that can interact with the lithium reagent or its subsequent intermediates to induce stereoselectivity. For instance, the development of catalytic asymmetric reactions, such as 1,3-dipolar cycloadditions, can lead to the synthesis of axially chiral compounds. nih.gov While direct catalytic use of the lithium salt is not common, it serves as a crucial precursor to generate reactive intermediates that can participate in catalytic processes. For example, its parent compound, trimethylsilyldiazomethane (B103560), is used in catalytic systems to generate silyl (B83357) enol ethers from ketones, a transformation catalyzed by species like oxazaborolidinium ions. acs.org Future work will likely focus on expanding the scope of metal- and organo-catalysis to control the reactivity of this diazo compound, enabling the construction of complex molecular architectures with multiple chiral elements. nih.gov
Table 1: Areas of Investigation for Catalytic Protocols
| Research Area | Objective | Potential Catalytic System |
| Asymmetric C-H Insertion | Enantioselective formation of new C-C bonds. | Chiral Rhodium or Copper complexes. |
| Catalytic Cycloadditions | Stereocontrolled synthesis of heterocyclic compounds. | Chiral Lewis acids or organocatalysts. |
| Enantioselective Aldol-type Reactions | Formation of chiral β-hydroxy esters or ketones. | Chiral metal complexes to control the reaction of the lithiated species with aldehydes. |
| Atroposelective Synthesis | Construction of axially chiral biaryls or heterocycles. | Transition-metal catalysis combined with chiral ligands. nih.gov |
Flow Chemistry and Continuous Processing Applications
The use of highly reactive and potentially unstable reagents like organolithiums is often challenging on a large scale in traditional batch reactors. ucc.iethieme-connect.de Flow chemistry offers a powerful solution by providing superior control over reaction parameters such as temperature, pressure, and reaction time. ucc.ienih.gov The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, mitigating risks associated with exothermic reactions and enabling reactions to be run at higher temperatures than in batch. nih.govwiley-vch.de
For organolithium species, including lithium, [diazo(trimethylsilyl)methyl]-, flow chemistry enables safer handling and can lead to improved yields and selectivity by suppressing side reactions. wiley-vch.deokayama-u.ac.jp The ability to precisely control residence time is crucial for managing unstable intermediates that might otherwise decompose. wiley-vch.deresearchgate.net This technology has been successfully applied to various organolithium reactions, including lithium-halogen exchange and deprotonations, demonstrating its viability for industrial-scale synthesis. ucc.ieokayama-u.ac.jp Future research will likely focus on developing dedicated flow protocols for reactions involving lithium, [diazo(trimethylsilyl)methyl]-, optimizing conditions for specific transformations, and integrating in-line analysis for real-time monitoring and control.
Table 2: Advantages of Flow Chemistry for Lithium, [diazo(trimethylsilyl)methyl]- Reactions
| Parameter | Advantage in Flow Chemistry | Reference |
| Safety | Minimized reactor volume reduces the risk associated with energetic intermediates. | ucc.ie |
| Temperature Control | Excellent heat transfer prevents thermal runaways and allows for a wider operational window. | ucc.iewiley-vch.de |
| Reaction Time | Precise control over residence time (from milliseconds to minutes) allows for the handling of unstable intermediates. | wiley-vch.deresearchgate.net |
| Selectivity | Rapid mixing and controlled conditions minimize the formation of by-products. | okayama-u.ac.jp |
| Scalability | Straightforward scaling by operating the reactor for longer periods or using parallel systems. | wiley-vch.de |
Exploration of Novel Reaction Pathways and Domino Sequences
The unique structure of lithium, [diazo(trimethylsilyl)methyl]-, featuring both a nucleophilic carbon and a diazo group, makes it a prime candidate for the exploration of novel reaction pathways. Its versatility allows it to react with a wide range of electrophiles, including aldehydes, ketones, and alkyl halides, to introduce a trimethylsilyldiazomethyl group or to form acetylenes. wikipedia.org
A particularly promising area is the design of domino or cascade reactions, where a single synthetic operation triggers a series of subsequent transformations to rapidly build molecular complexity from simple starting materials. thieme.com The initial reaction of lithium, [diazo(trimethylsilyl)methyl]- could generate an intermediate that undergoes subsequent intramolecular cyclization, rearrangement, or cycloaddition. For example, an initial addition to a carbonyl compound could be followed by a rhodium-catalyzed carbene insertion or cyclopropanation. The exploration of such sequences could lead to the efficient synthesis of complex natural products and other valuable organic molecules. Future research will likely focus on discovering new reaction partners and conditions that can trigger these elegant and efficient transformations.
Sustainable and Environmentally Benign Synthetic Approaches
Modern chemical synthesis places a strong emphasis on sustainability and the development of "green" methodologies. The use of lithium, [diazo(trimethylsilyl)methyl]- can be aligned with these principles, particularly when integrated with technologies like flow chemistry. Continuous processing can lead to significant reductions in solvent waste and energy consumption compared to large-scale batch processes. nih.gov
Furthermore, developing catalytic reactions (as discussed in 6.1) that utilize this reagent is inherently more sustainable, as it reduces the amount of waste generated per unit of product. Research into alternative, more environmentally benign solvents and reaction conditions is also a key aspect. Another avenue for sustainable synthesis involves improving the atom economy of reactions, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. Designing novel domino sequences (6.3) is an excellent strategy for achieving high atom economy. The parent compound, trimethylsilyldiazomethane, is also considered a safer, more stable substitute for the highly toxic and explosive diazomethane (B1218177) gas, which represents an intrinsic safety and environmental benefit. wikipedia.org
Integration with Automated Synthesis Platforms
The automation of organic synthesis is rapidly transforming the landscape of chemical research and development, particularly in the pharmaceutical and materials science industries. researchgate.netnih.gov Automated platforms, often incorporating flow chemistry modules, enable the rapid synthesis, purification, and analysis of large libraries of compounds with minimal human intervention. fu-berlin.dechemrxiv.org These systems can accelerate the discovery of new drugs and materials by systematically exploring chemical space. researchgate.net
Given its utility as a versatile C1 building block, lithium, [diazo(trimethylsilyl)methyl]- is an ideal candidate for integration into these automated workflows. Its use in a flow-based automated synthesizer would allow for the on-demand generation and immediate use of this highly reactive species, circumventing issues related to its storage and handling. ucc.ie This approach would enable the efficient and reliable incorporation of the diazomethyl or related functionalities into diverse molecular scaffolds. The recent development of next-generation synthesizers that operate at significantly faster speeds further highlights the potential for reagents like lithium, [diazo(trimethylsilyl)methyl]- in high-throughput synthesis. chemrxiv.orgchemistryworld.com Future efforts will focus on standardizing protocols for its use in various automated platforms and expanding the repertoire of reactions that can be performed in an automated fashion.
Q & A
Q. What are the recommended methods for synthesizing Lithium [diazo(trimethylsilyl)methyl]- under inert conditions?
Methodological Answer: Synthesis of air- and moisture-sensitive organolithium compounds like Lithium [diazo(trimethylsilyl)methyl]- requires strict inert conditions (argon or nitrogen atmosphere) and low-temperature regimes (-78°C to 0°C). A Schlenk line or glovebox setup is essential for handling reactive intermediates. Key steps include:
- Precursor preparation : Use trimethylsilyl diazomethane derivatives as starting materials, followed by deprotonation with a strong base (e.g., LDA or Grignard reagents).
- Quenching and purification : Employ cold hydrocarbon solvents (e.g., hexane) for crystallization, avoiding protic solvents to prevent decomposition.
- Safety protocols : Follow guidelines for handling pyrophoric lithium compounds, including fire-resistant labware and emergency quenching solutions (e.g., isopropanol/CO₂) .
Q. How should researchers characterize the structural integrity of Lithium [diazo(trimethylsilyl)methyl]-?
Methodological Answer: Structural characterization relies on multi-technique validation:
- NMR spectroscopy : Use , , and NMR in deuterated solvents (e.g., THF-d) to confirm ligand coordination and lithium environment.
- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, critical for verifying diazo and silyl group geometry.
- Elemental analysis : Validate stoichiometry via combustion analysis for C, H, N, and Li content.
Cross-referencing these methods mitigates artifacts from solvent adducts or decomposition .
Advanced Research Questions
Q. How can density functional theory (DFT) with GGA functionals predict the reactivity of Lithium [diazo(trimethylsilyl)methyl]- in cross-coupling reactions?
Methodological Answer: DFT simulations using generalized gradient approximation (GGA) functionals (e.g., PBE or PW91) model electronic properties and reaction pathways:
- Electronic structure : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Transition-state analysis : Locate energy barriers for ligand transfer or diazo-group activation using climbing-image NEB (nudged elastic band) methods.
- Benchmarking : Validate against experimental kinetics (e.g., Arrhenius plots) to refine exchange-correlation terms. Note that GGA may underestimate dispersion forces; hybrid functionals (e.g., B3LYP) or van der Waals corrections improve accuracy for non-covalent interactions .
Q. What experimental approaches resolve contradictions in reported thermal stability data for diazo-lithium compounds?
Methodological Answer: Discrepancies in thermal stability often arise from impurities or measurement techniques. To address this:
- Controlled decomposition studies : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres to isolate decomposition pathways.
- In situ spectroscopy : Pair Raman or FT-IR with variable-temperature stages to monitor structural changes in real time.
- Comparative synthesis : Replicate conflicting studies with standardized reagents and conditions (e.g., solvent purity, heating rates).
Statistical meta-analysis of published data can identify systematic errors (e.g., calibration biases) .
Q. How can researchers optimize ligand design to enhance the stability of Lithium [diazo(trimethylsilyl)methyl]- for catalytic applications?
Methodological Answer: Ligand engineering involves iterative synthesis and computational screening:
- Steric tuning : Introduce bulky substituents (e.g., tert-butyl groups) on the silyl moiety to hinder aggregation.
- Electronic modulation : Replace trimethylsilyl with electron-withdrawing groups (e.g., trifluoromethyl) to stabilize the diazo ligand.
- High-throughput screening : Use robotic platforms to test ligand libraries in model reactions (e.g., Kumada coupling).
DFT-based QSAR (quantitative structure-activity relationship) models prioritize candidates for experimental validation .
Methodological Framework Guidance
Q. How should researchers integrate computational and experimental data to build a mechanistic model for diazo-lithium reactivity?
Methodological Answer: Adopt a cyclic workflow:
Hypothesis generation : Use DFT to propose intermediates (e.g., lithium-diazo radicals) and reaction coordinates.
Experimental validation : Trap intermediates via low-temperature NMR or EPR spectroscopy.
Iterative refinement : Adjust computational parameters (e.g., solvent dielectric constants) to match experimental kinetics.
Linking datasets through shared ontologies (e.g., CHEMINF) ensures reproducibility .
Q. What ethical and safety considerations are critical when handling Lithium [diazo(trimethylsilyl)methyl]-?
Methodological Answer:
- Risk assessment : Pre-screen for pyrophoric behavior using milligram-scale tests.
- Waste management : Neutralize residues with saturated ammonium chloride before disposal.
- Ethical reporting : Disclose near-miss incidents in publications to improve community safety standards.
Institutional review boards (IRBs) should approve protocols involving high-risk reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
